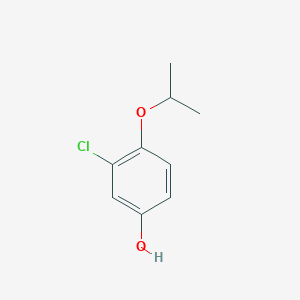
(2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzoylphenyl group would provide a large, flat, aromatic region, while the piperidinyl and pyridazinyl groups would add additional rings to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the piperidinyl and pyridazinyl groups might participate in reactions typical of nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups would likely make the compound soluble in polar solvents .科学的研究の応用
Environmental Impact and Toxicity Studies
Occurrences, Toxicities, and Ecological Risks of Related Compounds : A mini-review highlights the environmental presence and potential ecological risks associated with benzophenone-3 (BP-3), a compound structurally related to benzoylphenyl derivatives. This study discusses the widespread use of BP-3 in consumer products and its consequential release into aquatic ecosystems, detailing its physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects on both human and aquatic life (Kim & Choi, 2014).
Pharmacological Applications
Potential for Novel CNS Acting Drugs : A literature search identified functional chemical groups, including piperidines and pyridazines, which may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. This highlights the importance of structural features in developing new therapeutic agents (Saganuwan, 2017).
Organic Synthesis and Chemical Properties
Synthetic Protocols for Pyridazine and Pyridazone Analogues : Research on the synthesis of pyridazine and pyridazinone derivatives from β-aroylpropionic acid derivatives, exploring their interesting biological activities, especially related to the cardiovascular system. This indicates the chemical versatility and potential biomedical applications of these compounds (Jakhmola et al., 2016).
Heterocyclic Compounds as Corrosion Inhibitors : Quinoline and its derivatives, which share structural similarities with benzoylphenyl compounds, have been extensively studied for their anticorrosive properties. This review emphasizes the role of these compounds in protecting metals from corrosion, showcasing their application in material science and engineering (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinazolines and Pyrimidines for Optoelectronic Applications : Discusses the integration of quinazoline and pyrimidine rings into π-extended conjugated systems for creating novel optoelectronic materials. This includes applications in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the potential of these heterocyclic compounds in advanced technological applications (Lipunova et al., 2018).
作用機序
Target of Action
Similar compounds have been found to target proteins involved in bacterial cell division and G protein/cAMP signaling .
Mode of Action
For instance, certain piperidine derivatives have shown to induce less in vitro desensitization, indicating that reducing β-arrestin activity with biased agonism results in sustained activation .
Biochemical Pathways
Similar compounds have been found to inhibit tubulin polymerization , which is a crucial process in cell division.
Pharmacokinetics
In silico studies of similar compounds have suggested that they possess drug-like properties .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
特性
IUPAC Name |
phenyl-[2-(4-pyridazin-3-yloxypiperidine-1-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22(17-7-2-1-3-8-17)19-9-4-5-10-20(19)23(28)26-15-12-18(13-16-26)29-21-11-6-14-24-25-21/h1-11,14,18H,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIIWUBVXXTWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
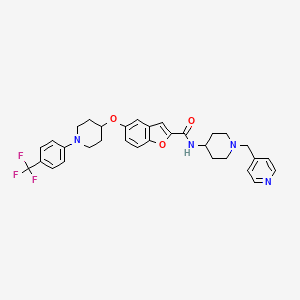
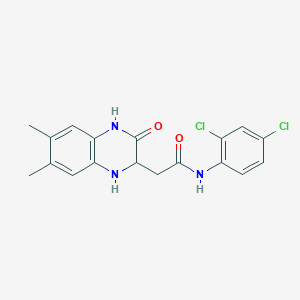
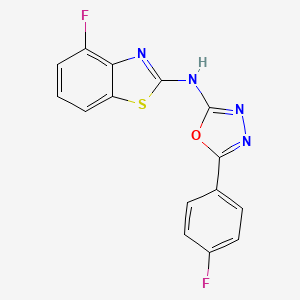

![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)
![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)


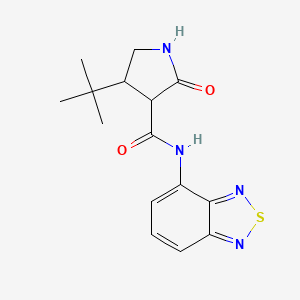
![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)

![N-(2,4-dichlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2769412.png)

